molecular formula C13H12BrFN4O B2902309 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-fluoropyrimidine CAS No. 2380100-34-3

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-fluoropyrimidine

Cat. No.: B2902309
CAS No.: 2380100-34-3
M. Wt: 339.168
InChI Key: LUCOUSRRLPFVQV-UHFFFAOYSA-N
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Description

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-fluoropyrimidine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a fluoropyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the bromopyridine moiety. The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones . The bromopyridine moiety is usually introduced via halogenation reactions.

The final step involves the coupling of the bromopyridine and pyrrolidine intermediates with a fluoropyrimidine precursor under specific reaction conditions, such as the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethyl sulfoxide).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce pyrrolidones or saturated pyrrolidine derivatives .

Scientific Research Applications

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-fluoropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine and pyrrolidine moieties contribute to the compound’s binding affinity and selectivity, while the fluoropyrimidine group enhances its pharmacokinetic properties .

The compound may inhibit or activate specific pathways, leading to desired therapeutic effects. For example, it may inhibit kinase enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-fluoropyrimidine is unique due to the presence of the fluoropyrimidine group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound in drug discovery and medicinal chemistry research.

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN4O/c14-11-7-16-3-1-12(11)20-10-2-4-19(8-10)13-17-5-9(15)6-18-13/h1,3,5-7,10H,2,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCOUSRRLPFVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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